molecular formula C5H4ClN3O2 B1353533 2-Chloro-5-nitropyridin-4-amine CAS No. 2604-39-9

2-Chloro-5-nitropyridin-4-amine

Cat. No.: B1353533
CAS No.: 2604-39-9
M. Wt: 173.56 g/mol
InChI Key: YKWBEPUOVBMENG-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Modern Chemical Research

Pyridine and its derivatives are a cornerstone of modern chemical research, primarily due to their versatile reactivity and presence in a wide array of biologically active molecules. The pyridine ring is a key structural motif found in numerous natural products, including vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as alkaloids. britannica.com In the pharmaceutical industry, the pyridine scaffold is integral to the development of drugs with diverse therapeutic applications, including antibacterial, antiviral, and antihistaminic agents. britannica.com

The utility of pyridine derivatives also extends to agrochemicals, where they are employed as herbicides and fungicides. britannica.comdissertationtopic.net Furthermore, in materials science, pyridines are utilized in the synthesis of polymers and dyes. The nitrogen atom in the pyridine ring imparts a degree of basicity and allows for a range of chemical transformations, making it a valuable synthon for organic chemists. acs.orgwikipedia.org

Contextualization of 2-Chloro-5-nitropyridin-4-amine within Pyridine Chemistry

The chlorine atom at the 2-position is a good leaving group, susceptible to nucleophilic substitution, a common reaction pathway for halopyridines. The nitro group at the 5-position is a strong electron-withdrawing group, which influences the electron density of the pyridine ring and can be reduced to an amino group, opening up further synthetic possibilities. The amino group at the 4-position can also be modified, allowing for the construction of more complex molecular architectures. This trifunctional nature makes this compound a versatile building block for the synthesis of more elaborate heterocyclic systems, particularly in the development of new pharmaceutical and agrochemical agents. dissertationtopic.netchemimpex.com

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its preparation can be inferred from the synthesis of related compounds. A plausible route involves the amination of a corresponding dichloronitropyridine. For instance, the reaction of 2,4-dichloro-5-nitropyridine (B33049) with ammonia (B1221849) or an ammonia equivalent would likely lead to the selective substitution of the chlorine at the 4-position to yield the target compound. Another potential pathway could involve the nitration of a 2-chloro-4-aminopyridine precursor. echemi.com

Historical Perspectives on the Development of Aminonitropyridines in Research

The journey of pyridine chemistry began in the mid-19th century. In the late 1840s, Scottish chemist Thomas Anderson is credited with the discovery of pyridine, which he isolated from bone oil. acs.org The correct structure of pyridine, as a benzene (B151609) ring with one CH group replaced by a nitrogen atom, was later elucidated independently by Wilhelm Körner and James Dewar in the 1860s. wikipedia.org

The late 19th and early 20th centuries saw significant advancements in the synthesis of pyridine derivatives. A landmark achievement was the Hantzsch pyridine synthesis, developed by Arthur Hantzsch in 1881, which provided a versatile method for preparing a wide range of substituted pyridines. wikipedia.org Later, in 1924, Aleksei Chichibabin developed an improved synthesis of pyridine itself. acs.org

The development of functionalized pyridines, such as aminopyridines and nitropyridines, followed the establishment of these fundamental synthetic methods. The introduction of amino and nitro groups onto the pyridine ring was a crucial step in expanding the synthetic utility of this heterocyclic system. Early methods for producing nitropyridines often involved direct nitration of pyridine, though this could be challenging and result in mixtures of isomers. newworldencyclopedia.org

The synthesis of aminonitropyridines, which combine the functionalities of both an amino and a nitro group, represented a further evolution in the field. These compounds emerged as important intermediates as chemists sought to build more complex and biologically active molecules. The ability to selectively modify the different functional groups on the aminonitropyridine scaffold provided a powerful tool for creating diverse molecular libraries for drug discovery and other applications. The development of methods to prepare specific isomers of aminonitropyridines has been an ongoing area of research, driven by the need for precisely structured building blocks in modern organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWBEPUOVBMENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448005
Record name 2-chloro-5-nitropyridin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2604-39-9
Record name 2-chloro-5-nitropyridin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-nitropyridin-4-amine
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Synthetic Methodologies for 2 Chloro 5 Nitropyridin 4 Amine

Precursor-Based Synthetic Routes

The industrial production of 2-Chloro-5-nitropyridin-4-amine relies on multi-step syntheses starting from readily available pyridine (B92270) derivatives. The choice of precursor and the specific reaction sequence are crucial for achieving high yield and purity.

Synthesis from 2-Aminopyridine (B139424)

The initial step is the nitration of 2-aminopyridine, typically using a mixed acid solution of concentrated nitric acid and sulfuric acid. guidechem.com This electrophilic substitution reaction primarily yields two isomeric products: the desired 2-amino-5-nitropyridine (B18323) and the byproduct 2-amino-3-nitropyridine. sapub.org

The reaction is highly regioselective, with the formation of 2-amino-5-nitropyridine being significantly favored over the 3-nitro isomer. sapub.orgorgsyn.org The reaction mechanism involves the formation of 2-nitraminopyridine as an intermediate, which then rearranges in the presence of hot sulfuric acid to the amino-nitropyridine products. sapub.orgnjit.edu Controlling the reaction temperature is critical; temperatures below 40°C favor the formation of the kinetic product, 2-nitraminopyridine, while temperatures of 50°C or higher promote the rearrangement to the thermodynamically stable 2-amino-3-nitro- and 2-amino-5-nitropyridine isomers. sapub.org The separation of these isomers can be challenging, often requiring methods like steam distillation, which leverages the volatility of the 2-amino-3-nitropyridine due to intramolecular hydrogen bonding. sapub.orgorgsyn.org

Reaction Conditions for Nitration of 2-Aminopyridine
ParameterConditionPrimary ProductByproductReference
ReagentsMixed Acid (HNO₃/H₂SO₄)2-Amino-5-nitropyridine2-Amino-3-nitropyridine guidechem.comsemanticscholar.org
Temperature> 50°C for rearrangement2-Amino-5-nitropyridine2-Amino-3-nitropyridine sapub.org
Separation MethodSteam DistillationNon-volatileVolatile sapub.org

Following the separation of the isomers, the 2-amino-5-nitropyridine undergoes a diazotization reaction. This is typically achieved by treating it with sodium nitrite (B80452) in an acidic medium, such as hydrochloric or sulfuric acid, at low temperatures (0–10°C). google.com This process converts the amino group into a diazonium salt.

The resulting diazonium salt is unstable and is subsequently hydrolyzed to form 2-hydroxy-5-nitropyridine (B147068). dissertationtopic.netprepchem.com This hydrolysis can be performed by heating the acidic solution. An alternative method involves refluxing 2-amino-5-nitropyridine in a 10% sodium hydroxide (B78521) solution, which can yield around 60% of the hydroxy product after neutralization. prepchem.com It is important to note that the diazonium salt intermediate can be unstable, requiring careful temperature control to prevent potential hazards like explosions. google.com

The final key step in this sequence is the conversion of the hydroxyl group in 2-hydroxy-5-nitropyridine to a chloro group. This is accomplished through a chlorination reaction using reagents like phosphorus oxychloride (POCl₃) or a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅). dissertationtopic.netprepchem.comchemicalbook.com

The reaction involves heating the 2-hydroxy-5-nitropyridine with the chlorinating agent. For instance, reacting it with POCl₃ and PCl₅ at 100-105°C for several hours can result in a high yield of up to 95.3%. chemicalbook.com Using equimolar amounts of POCl₃ under solvent-free conditions in a sealed reactor is another efficient method suitable for large-scale production. nih.gov The use of excess phosphorus pentachloride with phosphorus oxychloride as a solvent is also a common practice. google.com Phosphorus oxychloride is generated in situ from the reaction of PCl₅ with the hydroxy compound or with phosphorus pentoxide. wikipedia.orgresearchgate.net

Chlorination of 2-Hydroxy-5-nitropyridine
Chlorinating Agent(s)TemperatureYieldReference
POCl₃ / PCl₅100-105°C95.3% chemicalbook.com
Equimolar POCl₃ (Solvent-free)140°C93% nih.gov
PCl₅ in POCl₃ (solvent)Reflux~70% google.com

Recent advancements have focused on creating more streamlined processes. A "one-pot" synthesis method has been developed for producing 2-hydroxy-5-nitropyridine from 2-aminopyridine without isolating the nitrated intermediates. google.com This approach simplifies the procedure and reduces wastewater, thereby lowering production costs. google.com In the chlorination step, using equimolar or slightly less POCl₃ in solvent-free conditions not only improves safety and reduces environmental impact but also simplifies the work-up process. nih.gov Alternative, greener synthetic routes that avoid nitration and diazotization reactions altogether are also being explored to enhance safety and atom economy. google.com

Comparative Analysis of Synthetic Routes

Yield and Purity Assessments

Detailed and specific data regarding the yield and purity of this compound from various synthetic methodologies are not extensively available in publicly accessible scientific literature. While numerous studies report on the synthesis of related compounds, such as 2-chloro-5-nitropyridine (B43025), specific quantitative assessments for the 4-amino derivative remain elusive.

Table 1: Reported Yields and Purities for the Synthesis of the Related Compound 2-Chloro-5-nitropyridine

Starting MaterialReagentsYield (%)Purity (%)
2-aminopyridineMixed acid, PCl₅/POCl₃41.1 (overall)Not Specified
2-hydroxy-5-nitropyridinePOCl₃, PCl₅89.599.5 (liquid phase)
2-hydroxy-5-nitropyridinePOCl₃, N,N-Diethylaniline, Etamon chloride76.9Not Specified

This table presents data for a related precursor compound due to the lack of specific data for this compound.

Challenges and Limitations of Existing Synthetic Methods

The synthesis of this compound is expected to face several challenges and limitations, many of which are common in the synthesis of substituted nitropyridines.

The use of harsh reagents and reaction conditions is another major limitation. The chlorination step to replace a hydroxyl group with chlorine typically employs reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at high temperatures dissertationtopic.netguidechem.com. These reagents are corrosive, hazardous, and generate significant amounts of acidic waste, posing environmental and safety concerns google.com.

Furthermore, the stability of intermediates can be a critical issue. For instance, the diazotization of 2-amino-5-nitropyridine to form 2-hydroxy-5-nitropyridine involves the formation of a diazonium salt, which can be unstable and requires strict temperature control to prevent decomposition and potential hazards google.com.

The introduction of the amino group at the 4-position of the 2-chloro-5-nitropyridine ring presents its own set of challenges. The high reactivity of the starting material towards nucleophilic substitution can lead to side reactions if the conditions are not carefully controlled. The presence of multiple reactive sites on the pyridine ring can also lead to the formation of undesired byproducts.

Finally, the cost and availability of starting materials can be a limiting factor for large-scale industrial production. Some precursors, like 3-nitropyridine (B142982), can be expensive, making alternative, more economical synthetic routes desirable google.com.

In-Depth Analysis of this compound Reactivity Remains Undocumented in Publicly Available Research

Despite extensive investigation into the chemical reactivity and transformation of pyridinyl compounds, a detailed scientific analysis of this compound, as specified in the requested outline, is not available in the current body of public scientific literature.

While the compound this compound is a known chemical entity, comprehensive studies detailing its nucleophilic substitution reactions with substituted anilines and thiourea have not been published. Searches for kinetic data, the influence of solvent systems, thermodynamic parameters, Hammett equation correlations, and mechanistic investigations of intermediate formation for this specific compound did not yield any relevant results.

Research in the field of nucleophilic aromatic substitution on the pyridine ring has predominantly focused on related, yet structurally distinct, compounds. For instance, significant research has been conducted on 2-chloro-5-nitropyridine . These studies have explored its reactions with various nucleophiles, including anilines, and have delved into kinetic and mechanistic aspects. researchgate.net

For 2-chloro-5-nitropyridine, investigations have covered:

The kinetics of reactions with substituted anilines in solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). researchgate.net

The determination of thermodynamic parameters and the exploration of isokinetic relationships. researchgate.net

The application of the Hammett equation to correlate reaction rates with substituent effects, yielding negative ρ values that indicate a buildup of positive charge in the transition state. researchgate.net

Discussions on the mechanism of nucleophilic attack, including the potential formation of intermediates like Meisenheimer complexes or involvement of the SN(ANRORC) mechanism, where the base can induce ring-opening and closing. researchgate.net

However, the presence of the amino group at the 4-position in this compound significantly alters the electronic properties of the pyridine ring compared to 2-chloro-5-nitropyridine. This amino group is a strong electron-donating group, which would be expected to decrease the electrophilicity of the carbon atom bearing the chlorine, thereby affecting its reactivity towards nucleophiles. The precise nature and quantitative measurement of these effects would require dedicated experimental studies, which are not currently available in the literature.

Similarly, no information was found regarding the reaction of this compound with thiourea. While the reactions of thiourea with various electrophiles are well-documented, its specific reaction with this particular substituted pyridine has not been described.

Chemical Reactivity and Transformation Studies of 2 Chloro 5 Nitropyridin 4 Amine

Nucleophilic Substitution Reactions

Aminolysis Reactions and Elimination of Leaving Groups

The chlorine atom at the C2 position of 2-Chloro-5-nitropyridin-4-amine is susceptible to nucleophilic aromatic substitution (SNAr), particularly with amine nucleophiles in a process known as aminolysis. In these reactions, the chlorine atom acts as a leaving group, displaced by the incoming amine. The reaction of 2-chloro-5-nitropyridine (B43025) with various anilines has been studied, demonstrating that the substitution proceeds to form N-phenylpyridin-2-amine derivatives. acs.org The reaction rate and feasibility are influenced by the solvent and the electronic properties of the nucleophile. acs.org

In related systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, the chlorine atom is also the preferred leaving group over the alkoxy group when reacting with primary amines under mild conditions. nih.gov This highlights the general lability of the chloro group in such activated heterocyclic systems. For instance, the reaction of 2,4-dichloro-5-nitropyridine (B33049) with methanolic ammonia (B1221849) results in the selective displacement of one chlorine atom to yield the corresponding amino-substituted product. researchgate.net Similarly, the reaction of 2-chloro-5-nitropyridine with N-phenylpiperazine leads to the formation of 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, further illustrating the aminolysis pathway. nih.gov

Regioselectivity in Substitution Reactions

In polysubstituted pyridines, the position of nucleophilic attack is governed by the electronic effects of the substituents. In this compound, the chlorine atom at the C2 position is activated towards nucleophilic substitution by the electron-withdrawing effects of the ring nitrogen and the para-nitro group. The nitro group strongly deactivates the ring for electrophilic substitution but activates it for nucleophilic attack, especially at the ortho (C6) and para (C4) positions relative to itself. organic-chemistry.org

However, in this specific isomer, the chlorine is at C2. The pyridine (B92270) nitrogen itself makes the C2 and C6 positions electron-deficient and thus prone to nucleophilic attack. The additional presence of a nitro group at C5 and an amino group at C4 complicates the regioselectivity. In related 2,4-disubstituted pyrimidine (B1678525) systems with an electron-withdrawing group at C5, substitution with secondary amines typically occurs with high selectivity at the C4 position. google.com Conversely, using tertiary amine nucleophiles can shift the selectivity to the C2 position. google.com For this compound, the C2-chloro position is activated by the ring nitrogen. The strong electron-withdrawing nitro group at C5 further enhances the electrophilicity of the ring. Therefore, nucleophilic substitution is highly favored at the C2 position, leading to the displacement of the chloride ion.

Reduction Reactions

The nitro group is a versatile functional group in part due to its ability to be reduced to an amine, providing a route to introduce a primary amino group. This transformation is of wide interest in organic synthesis. arkat-usa.org

The nitro group of this compound can be selectively reduced to an amine functionality, yielding 2-chloropyridine-4,5-diamine. This transformation is a key step in the synthesis of various heterocyclic systems. A variety of reducing agents can be employed for this purpose. Common methods include the use of metals, such as iron, zinc, or tin(II) chloride, in the presence of an acid. ambeed.com For example, tin(II) chloride (SnCl₂) is known to be a mild reagent for the reduction of nitro groups to amines, often tolerating other reducible functional groups. ambeed.com Similarly, iron powder in an acidic medium like acetic acid or in the presence of an ammonium (B1175870) chloride solution is a classic and effective method for nitro group reduction. ambeed.com Sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes like Ni(PPh₃)₄ has also been shown to be effective for the reduction of nitroaromatics to their corresponding amines.

Catalytic hydrogenation is a widely used and often highly efficient method for the reduction of nitro groups. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. arkat-usa.org

Commonly used catalysts include palladium-on-carbon (Pd/C) and Raney nickel. ambeed.com While Pd/C is a very effective catalyst for nitro reductions, it can also promote the hydrogenolysis (cleavage) of carbon-halogen bonds, which would be a competing side reaction for this compound. ambeed.com To achieve selective reduction of the nitro group without removing the chlorine atom, Raney nickel is often a preferred catalyst. ambeed.com It is known to be effective for nitro group reduction while being less prone to causing dehalogenation of aromatic chlorides. ambeed.com Therefore, the catalytic hydrogenation of this compound to 2-chloropyridine-4,5-diamine can be strategically accomplished using H₂ gas with a Raney nickel catalyst.

Oxidation Reactions

While specific studies on the oxidation of this compound are not extensively detailed in the literature, the pyridine nitrogen atom is generally susceptible to oxidation to form the corresponding pyridine N-oxide. This transformation is a common reaction for pyridine and its derivatives. ambeed.com The oxidation of the amino group itself is less common under these conditions and may require specific reagents.

The synthesis of pyridine N-oxides is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), often in acetic acid, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). acs.org Other reagents include sodium perborate (B1237305) and urea-hydrogen peroxide (UHP). ambeed.com For aminopyridines, direct oxidation of the ring nitrogen can be complicated, and it is sometimes necessary to first protect the amino group by acylation before proceeding with the N-oxidation. Following the oxidation, the protecting group can be removed to yield the aminopyridine N-oxide. Given this general reactivity, it is plausible that this compound could be oxidized to this compound 1-oxide under controlled conditions, potentially requiring protection of the C4-amino group to achieve high selectivity.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The chlorine atom at the C2 position of this compound serves as a handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which typically uses a palladium catalyst to couple an organoboron compound with a halide, is a powerful tool for this purpose.

The reaction is broadly applicable to heteroaryl halides. A significant challenge in coupling reactions involving aminopyridines can be the inhibition of the catalyst by the basic amino group. However, the development of highly active catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, has overcome this limitation. These advanced catalyst systems have been shown to effectively couple aminoheteroaryl halides, such as 5-amino-2-chloropyridine, with various aryl and heteroaryl boronic acids in high yields. This demonstrates that the amino group on the pyridine ring is well-tolerated. Therefore, this compound is expected to be a viable substrate for Suzuki-Miyaura coupling, reacting with boronic acids (R-B(OH)₂) in the presence of a suitable palladium catalyst and base to yield 4-amino-5-nitro-2-aryl(or alkyl)pyridines.

Table of Compounds Mentioned

Ring-Opening and Ring-Closing Reactions

The chemical behavior of this compound is significantly influenced by the presence of both electron-withdrawing (nitro and chloro groups) and electron-donating (amino group) substituents on the pyridine ring. This unique electronic arrangement makes the compound susceptible to a variety of chemical transformations, including ring-opening and ring-closing reactions, which are pivotal in the synthesis of novel heterocyclic systems.

While specific studies detailing the ring-opening of this compound are not extensively documented in publicly available literature, the reactivity of closely related compounds, such as 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine (B167233), provides a strong basis for predicting its behavior. The reaction of these analogous compounds with strong bases like hydroxide (B78521) ions is known to proceed via a ring-opening and ring-closing (ANRORC) mechanism. iucr.orgresearchgate.netnih.govnih.gov

The proposed mechanism, known as the SN(ANRORC) mechanism, involves the initial nucleophilic addition of a hydroxide ion to the pyridine ring, followed by ring-opening to form an open-chain intermediate. researchgate.netnih.gov For instance, the reaction of 2-chloro-3-nitropyridine with hydroxide ions has been studied in detail, revealing the formation of a transient open-chain species. nih.gov It is highly probable that this compound would undergo a similar transformation in the presence of a strong base. The initial attack of the nucleophile would likely occur at a carbon atom activated by the nitro group, leading to the cleavage of a carbon-nitrogen bond within the pyridine ring. The resulting open-chain intermediate would possess various reactive functional groups, rendering it unstable and prone to subsequent reactions.

It has been noted that in the case of 2-chloro-5-nitropyridine, the presence of additional hydroxide base should be avoided as it promotes ring-opening. iucr.orgnih.gov This suggests that the stability of the pyridine ring in these systems is sensitive to the reaction conditions, particularly the basicity of the medium.

The strategic placement of functional groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic compounds through ring-closing reactions. These reactions typically involve the introduction of a bifunctional nucleophile that reacts with both the chloro and amino substituents, or a derivative thereof, to form a new ring fused to the pyridine core. A prominent example is the synthesis of imidazo[4,5-b]pyridines, a class of compounds with significant pharmacological interest. nih.govacs.orgorganic-chemistry.orgnih.gov

The general strategy for the synthesis of imidazo[4,5-b]pyridines from related 2-chloronitropyridines involves a tandem reaction sequence. acs.org This typically begins with the nucleophilic aromatic substitution (SNAr) of the chlorine atom by a primary amine. The subsequent reduction of the nitro group to an amino group generates a 1,2-diamine intermediate. This diamine can then undergo cyclization with a suitable one-carbon synthon, such as an aldehyde or formic acid, to construct the imidazole (B134444) ring.

A plausible synthetic route to a substituted imidazo[4,5-b]pyridine starting from this compound is outlined below. The reaction conditions and yields are based on analogous transformations reported for similar substrates. acs.org

Table 1: Hypothetical Synthesis of a 2-Aryl-3-alkyl-3H-imidazo[4,5-b]pyridin-6-amine

StepReactantsReagents and ConditionsIntermediate/ProductHypothetical Yield (%)
1This compound, Primary Amine (R-NH₂)Heat in H₂O-IPAN-Alkyl-2-chloro-5-nitropyridin-4-amineHigh
2N-Alkyl-2-chloro-5-nitropyridin-4-amineZn, concentrated HCl, HeatN⁴-Alkyl-5-nitropyridine-2,4-diamineHigh
3N⁴-Alkyl-5-nitropyridine-2,4-diamineAromatic Aldehyde (Ar-CHO), Heat2-Aryl-3-alkyl-3H-imidazo[4,5-b]pyridin-6-amineModerate to High

Another important class of fused heterocycles that could potentially be synthesized from this compound are the pyrazolo[4,3-b]pyridines. The synthesis of these compounds from 2-chloro-3-nitropyridines has been achieved through a sequence involving SNAr reaction followed by a modified Japp–Klingemann reaction. nih.gov This methodology offers a pathway to construct a pyrazole (B372694) ring fused to the pyridine core.

Derivatization and Analog Synthesis

Design and Synthesis of Pyridine (B92270) Derivatives Leveraging 2-Chloro-5-nitropyridin-4-amine as a Building Block

This compound serves as a foundational building block for constructing more complex, poly-functionalized pyridine-based molecules. Its utility lies in the ability to perform sequential and selective reactions at its three primary reactive sites. Chemists can leverage this controlled reactivity to build molecular libraries for various applications.

The general strategy involves a stepwise modification of the functional groups. For instance, the chloro group at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse substituents. Following this, the nitro group at C5 can be reduced to an amino group, which introduces a new site for derivatization, such as acylation or diazotization. Finally, the original amino group at C4 can be modified, although its reactivity can be influenced by the transformations carried out at the other positions. This controlled, stepwise approach is central to its role as a versatile synthetic intermediate.

Modification of Functional Groups

The chemical behavior of this compound is dictated by the interplay of its three key functional groups. Each can be targeted with specific reagents to achieve desired molecular transformations.

The amino group at the C4 position can undergo reactions typical of aromatic amines. These include, but are not limited to, acylation with acid chlorides or anhydrides to form amides, and alkylation to form secondary or tertiary amines. These transformations are fundamental for attaching larger molecular fragments or for altering the electronic properties and solubility of the resulting derivatives. For example, acylation can serve as a protective strategy while other positions on the ring are being modified.

The chlorine atom at the C2 position is the most common site for initial derivatization due to its high reactivity towards nucleophiles. The pyridine nitrogen and the C5-nitro group are strongly electron-withdrawing, which lowers the electron density at the C2 and C4 positions, making them susceptible to nucleophilic attack. uoanbar.edu.iq This activation facilitates SNAr reactions with a wide range of nucleophiles.

Common transformations include:

Amination: Reaction with primary or secondary amines (including anilines and heterocyclic amines) displaces the chloride to form 2-amino-substituted pyridine derivatives. researchgate.net

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides yields the corresponding 2-alkoxy or 2-aryloxy pyridines.

Thiolation: Reactions with thiols or thiolates introduce sulfur-containing moieties at the C2 position.

These substitution reactions are foundational for creating libraries of compounds with diverse side chains at this position. lookchem.com

The nitro group at the C5 position is a key functional group that can be transformed to introduce further molecular diversity. The most significant reaction is its reduction to a primary amino group (-NH2). This transformation fundamentally alters the electronic character of the pyridine ring, converting an electron-withdrawing group into an electron-donating one.

A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other sensitive functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
ReagentTypical ConditionsSelectivity Notes
H₂/Pd/CHydrogen gas, Palladium on Carbon catalystHighly efficient but can also reduce other groups like alkenes or dehalogenate aryl halides. commonorganicchemistry.com
Fe/HCl or Fe/NH₄ClIron powder in acidic or neutral mediaA classic, cost-effective method often used in industrial-scale synthesis.
SnCl₂/HClTin(II) chloride in concentrated hydrochloric acidA mild reagent, useful for substrates with functional groups sensitive to catalytic hydrogenation. commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or alcoholic solutionCan offer good chemoselectivity for reducing nitro groups in the presence of other reducible functionalities.
Zinc (Zn)Acidic conditions (e.g., acetic acid)Provides a mild method for reduction. commonorganicchemistry.com

Once reduced to an amine, this new functional group at C5 can undergo a host of subsequent reactions, including diazotization followed by substitution (Sandmeyer reaction), acylation, or use in further coupling reactions, thereby greatly expanding the synthetic possibilities.

Synthesis of Related Pyridine Structures for Comparative Studies

To understand the structure-activity relationships of derivatives made from this compound, it is often necessary to synthesize and study related analogs that lack one or more of its functional groups or have them in different positions.

This analog lacks the C4-amino group. Its synthesis is well-established and typically starts from 2-aminopyridine (B139424). dissertationtopic.netprepchem.com The process involves three main steps, as detailed in the table below. google.com

Table 2: Synthetic Route to 2-Chloro-5-nitropyridine (B43025)
StepReactionTypical ReagentsIntermediate/ProductDescription
1NitrationMixed acid (HNO₃/H₂SO₄)2-Amino-5-nitropyridine (B18323)An electrophilic aromatic substitution that adds a nitro group at the C5 position of 2-aminopyridine. google.com
2Diazotization & HydrolysisNaNO₂, HCl(aq), followed by heating2-Hydroxy-5-nitropyridine (B147068)The amino group is converted into a diazonium salt, which is then displaced by a hydroxyl group upon heating in aqueous acid. prepchem.comgoogle.com
3ChlorinationPhosphorus oxychloride (POCl₃) / Phosphorus pentachloride (PCl₅)2-Chloro-5-nitropyridineThe hydroxyl group is replaced by a chlorine atom using a strong chlorinating agent. dissertationtopic.netchemicalbook.com

This compound is an isomer of the primary subject, with the functional groups arranged differently on the pyridine ring. The synthesis of this class of isomer often starts with a correspondingly substituted aminopyridine. For example, 2-amino-4-chloro-3-nitropyridine can be synthesized from 4-chloro-2-aminopyridine. chemicalbook.com

Table 3: Synthetic Route to 2-Amino-4-chloro-3-nitropyridine
StepReactionStarting MaterialTypical ReagentsProductDescription
1Nitration4-Chloro-2-aminopyridineFuming nitric acid, Sulfuric acid2-Amino-4-chloro-3-nitropyridineThe starting material is dissolved in sulfuric acid and treated with fuming nitric acid at low temperatures to introduce the nitro group, primarily at the C3 position. chemicalbook.com

Solid-Phase Synthesis of Pyridine-Based Derivatives

Solid-phase synthesis is a powerful technique for generating large libraries of related compounds for high-throughput screening. The methodology involves anchoring a starting material to a solid support (polymeric resin) and then performing a series of reactions on the immobilized substrate. This approach simplifies purification, as excess reagents and byproducts are simply washed away from the resin-bound product.

While specific examples detailing the solid-phase synthesis starting directly from this compound are not prevalent in the provided search results, the principles can be applied by analogy to similar heterocyclic systems. For instance, the solid-phase synthesis of purines has been described starting from 4,6-dichloro-5-nitropyrimidine. researchgate.net In this process, the nitropyrimidine is first coupled to a Rink amide resin, followed by sequential displacement of the chloro groups and reduction of the nitro group to build the final purine structure.

Applying this logic, this compound could be immobilized on a suitable resin via its amino group. Once anchored, the reactive chloro group at the C2 position would be available for reaction with a diverse set of nucleophiles. Subsequent reduction of the nitro group and cleavage from the resin would yield a library of 4-amino-2-substituted-pyridine-5-amines. This strategy allows for the rapid and efficient generation of novel pyridine derivatives for biological and materials science applications. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic character of a molecule. These methods solve the Schrödinger equation for the given system to provide detailed information about energy levels and electron distribution.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly useful for modeling electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting a molecule's reactivity and the sites for electrophilic or nucleophilic attack.

2-Chloro-5-nitropyridin-4-amine has been utilized as a model compound in research focused on predicting molecular orbital energies through machine learning. aip.orgmpg.de In these studies, reference HOMO energies were calculated using DFT methods. aip.orgmpg.de The relationship between the molecular structure and its HOMO energy is then learned by the model. aip.org Such computational approaches commonly employ specific functionals and basis sets, for instance, the B3LYP functional with a 6-311G** basis set or the BLYP functional with a 3-21G basis set, to achieve accurate predictions. google.com

These analyses of frontier molecular orbitals (HOMO-LUMO) are essential for understanding the compound's chemical reactivity and kinetic stability.

Ab-initio Hartree-Fock (HF) is another foundational method in quantum chemistry. It approximates the many-electron wavefunction as a single Slater determinant, providing a starting point for more complex and accurate calculations. While HF methods are a staple in computational chemistry, specific published studies detailing their application to this compound are not prominent in the reviewed literature.

Molecular Modeling and Simulations

Molecular modeling and simulations offer a visual and quantitative understanding of a molecule's three-dimensional structure and electrostatic properties.

Computational techniques such as DFT energy minimization are employed to predict the most stable three-dimensional conformation of a molecule, yielding optimized structural parameters like bond lengths, bond angles, and dihedral angles. acs.org For this compound, its molecular structure has been encoded using advanced computational representations, including the Coulomb matrix (CM) and the many-body tensor representation (MBTR), for use in machine learning applications. aip.orgmpg.de

The Coulomb matrix, for example, represents the geometry of the molecule by encoding the nuclear charges and the Cartesian coordinates of its constituent atoms. aip.org The diagonal elements are derived from a polynomial fit of free-atom energies, while the off-diagonal elements represent the Coulombic repulsion between pairs of atoms. aip.org

While detailed tables of its specific optimized parameters are not widely published, the generation of these computational representations confirms that its structural geometry has been a subject of theoretical investigation. aip.orgmpg.de

Table 1: Conceptual Representation of a Coulomb Matrix for this compound

This table illustrates the structure of a Coulomb Matrix, a computational tool used to represent molecular geometry. The values depend on the precise atomic coordinates from a geometry optimization calculation.

AtomC1C2N3C4C5...H13
C1 0.5ZC2.4ZCZC/R1,2ZCZN/R1,3ZCZC/R1,4ZCZC/R1,5...ZCZH/R1,13
C2 ZCZC/R2,10.5ZC2.4ZCZN/R2,3ZCZC/R2,4ZCZC/R2,5...ZCZH/R2,13
N3 ZNZC/R3,1ZNZC/R3,20.5ZN2.4ZNZC/R3,4ZNZC/R3,5...ZNZH/R3,13
C4 ZCZC/R4,1ZCZC/R4,2ZCZN/R4,30.5ZC2.4ZCZC/R4,5...ZCZH/R4,13
C5 ZCZC/R5,1ZCZC/R5,2ZCZN/R5,3ZCZC/R5,40.5ZC2.4...ZCZH/R5,13
... .....................
H13 ZHZC/R13,1ZHZC/R13,2ZHZN/R13,3ZHZC/R13,4ZHZC/R13,5...0.5ZH2.4

Note: Zi represents the nuclear charge of atom i, and Ri,j represents the distance between atoms i and j.

Molecular Electrostatic Potential (MEP) maps are valuable visual tools that illustrate the charge distribution across a molecule. These maps are calculated using computational chemistry software, such as Gaussian, and are essential for predicting how a molecule will interact with biological targets or other reagents. MEPs identify positive (electron-poor) and negative (electron-rich) regions, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. While specific MEP diagrams for this compound are not found in the immediate literature, this analytical method is standard for related pyridine (B92270) derivatives to understand their intermolecular interactions and reactivity.

Investigation of Electric Hindrance and Dipole Moments in Nitration Mechanisms

The synthesis of this compound can be achieved through the nitration of 2-chloropyridine (B119429) derivatives. The study of reaction mechanisms, including factors like electric hindrance and dipole moments, is crucial for understanding the regioselectivity and yield of such reactions.

"Electric hindrance" is a concept that describes the influence of electrostatic repulsion between positively charged centers during a reaction, which can direct the outcome of electrophilic aromatic substitution. The dipole moment of a molecule also plays a significant role in its reactivity and physical properties. For example, related compounds like 2-bromo-N-methyl-5-nitropyridin-4-amine are noted to have a low dipole moment, which influences their spectroscopic characteristics.

Although these concepts are critical, specific computational investigations into the role of electric hindrance and dipole moments in the nitration pathway leading to this compound have not been detailed in the surveyed research.

Machine Learning Approaches for Molecular Property Prediction

In the realm of computational chemistry, machine learning (ML) has emerged as a powerful tool for accelerating the discovery and design of new materials and molecules by rapidly predicting their properties. chemrxiv.orgchemrxiv.orgarxiv.org These methods have broad applications, from drug discovery to materials science. arxiv.org For the compound this compound, machine learning techniques have been specifically employed to predict fundamental electronic properties, which are crucial for understanding its reactivity and potential applications.

One of the prominent machine learning approaches used in this context is Kernel Ridge Regression (KRR). aip.orgaalto.fi This method is particularly adept at modeling the complex, non-linear relationships between a molecule's structure and its quantum mechanical properties. mrupp.info The predictive power of such ML models is heavily dependent on how a molecule's three-dimensional structure is translated into a machine-readable format, known as a molecular representation. mrupp.info For this compound, two key representations, the Coulomb Matrix (CM) and the Many-Body Tensor Representation (MBTR), have been utilized and compared. aip.orgscispace.com

Kernel Ridge Regression for Molecular Orbital Energies

Kernel Ridge Regression (KRR) has been effectively applied to predict the molecular orbital energies of this compound, among other organic molecules. aip.orgaalto.fi Specifically, research has focused on predicting the Highest Occupied Molecular Orbital (HOMO) energy, a critical quantum chemical property that influences a molecule's electronic behavior. aalto.fi

The KRR method works by mapping the molecular structures into a high-dimensional feature space using a kernel function. mrupp.infoscispace.com This allows the algorithm to learn the relationship between the structure and its HOMO energy. scispace.com The performance of the KRR model is evaluated by its ability to predict these energies accurately, with studies showing that it can achieve a mean absolute error as low as 0.09 eV when using an appropriate molecular representation. aip.orgaalto.fi This level of accuracy demonstrates the power of KRR to generate instant and reliable energy predictions for previously unseen molecules, which can be used to screen large chemical databases and identify molecules with desirable electronic properties. aip.org The process involves training the model on a dataset of molecules with known HOMO energies, calculated using methods like density-functional theory, and then using the trained model to make predictions for new molecules. aalto.fi

Two types of kernel functions commonly used in these studies are the Gaussian and Laplacian kernels, which measure the similarity between molecules in the high-dimensional space. mrupp.info The choice of kernel and its parameters, such as the kernel width (σ), are crucial for the model's performance. mrupp.info

Molecular Representations (Coulomb Matrix, Many-Body Tensor Representation)

The success of any machine learning model in predicting molecular properties is fundamentally tied to the choice of molecular representation. mrupp.info The representation must encode the molecule's structural information in a way that is invariant to translation, rotation, and the ordering of atoms. mrupp.info For this compound, two important representations have been explored: the Coulomb Matrix (CM) and the Many-Body Tensor Representation (MBTR). aip.org

Coulomb Matrix (CM)

The Coulomb Matrix is a straightforward and effective representation that encodes the geometry of a molecule. mrupp.inforesearchgate.net Its off-diagonal elements represent the Coulombic repulsion between pairs of atoms, while the diagonal elements are based on a polynomial fit of the free-atom energies. researchgate.net To ensure that the representation is invariant to the order of atoms in the molecule, the rows and columns of the matrix are sorted according to their L2-norm. aip.orgresearchgate.net The image below illustrates the Coulomb Matrix representation for this compound.

Figure 1: Coulomb Matrix Representation researchgate.net

MoleculeCoulomb Matrix Representation
This compoundA visual representation of the Coulomb matrix for the molecule. The values in the matrix correspond to the nuclear charges and interatomic distances.

Many-Body Tensor Representation (MBTR)

The Many-Body Tensor Representation (MBTR) is a more sophisticated approach that can be seen as an extension of other representations like the Bag of Bonds (BoB). scispace.com It systematically captures the many-body interactions within a molecule by considering one-body, two-body, and three-body terms. scispace.com

One-body terms describe the elemental composition of the molecule. scispace.com

Two-body terms encode the inverse distances between all pairs of atoms, creating a distribution for each combination of atomic species. scispace.com

Three-body terms represent the distribution of angles formed by any three atoms in the molecule. scispace.com

Research has shown that for predicting properties like HOMO energies, the MBTR is superior to the CM. aip.orgaalto.fi While including one-body terms can increase computational time without necessarily improving performance, the two-body and three-body terms provide a rich description of the molecule's geometry and connectivity. aip.orgmrupp.info The distributions are typically broadened using a Gaussian function to create a continuous representation. scispace.com The image below shows the two- and three-body terms of the MBTR for this compound.

Figure 2: Many-Body Tensor Representation aip.org

MBTR TermDescription
(a) Inverse distance distribution: This plot shows the two-body terms for selected atom pairs (e.g., C-H, N-O) with an optimized broadening parameter.
(b) Angle distribution: This plot illustrates the three-body terms for selected atomic triplets (e.g., C-N-C, C-C-H) with an optimized broadening parameter.

The detailed information captured by the MBTR allows the KRR model to achieve higher accuracy in predicting molecular orbital energies compared to when the simpler Coulomb Matrix is used. aip.org

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy: FTIR and FT-Raman Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the vibrational modes of 2-Chloro-5-nitropyridin-4-amine.

Assignment of Fundamental Vibrations

The vibrational spectra of pyridine (B92270) derivatives, including this compound, are characterized by specific bands corresponding to the stretching and bending of their constituent bonds. For aromatic primary amines, the N-H stretching vibrations are typically observed in the 3500–3000 cm⁻¹ region. core.ac.uk The asymmetric stretching frequency is characteristically higher than the symmetric one. core.ac.uk

The identification of C-N stretching vibrations can be challenging due to interference from other bands in the same region, which for aromatic amines is typically 1382-1266 cm⁻¹. core.ac.uk Studies on related compounds, such as 2-chloro-5-nitropyridine (B43025), have assigned the C-N stretching vibration to a band observed at 1275 cm⁻¹ in the FT-Raman spectrum. researchgate.net The C-N in-plane bending has been assigned to FT-IR bands around 525 cm⁻¹. researchgate.net

Experimental vs. Simulated Spectra

Modern computational methods, such as Density Functional Theory (DFT), are frequently used to simulate the vibrational spectra of molecules. These theoretical spectra are then compared with experimental FTIR and FT-Raman data to provide a more accurate assignment of the fundamental vibrational modes. For instance, in the analysis of 2-chloro-5-nitropyridine, calculations using the B3LYP/6-311+G(d,p) level of theory showed a computed C-N stretching vibration at 1274 cm⁻¹, which is in excellent agreement with the experimental FT-Raman value of 1275 cm⁻¹. researchgate.netresearchgate.net This close correlation between experimental and simulated data enhances the confidence in the vibrational assignments. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen atoms (protons). While specific ¹H NMR data for this compound is available from commercial suppliers, detailed spectral analysis from peer-reviewed research is less common in the public domain. bldpharm.combldpharm.com However, analysis of related compounds like 2-amino-5-nitropyridine (B18323) pentaborate salts shows distinct peaks in their ¹¹B NMR spectra that can be attributed to different boron species in solution, indicating the complexity of interactions in which such molecules can participate. researchgate.net

Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a key analytical technique used to determine the molecular weight and fragmentation patterns of compounds. For this compound, LC-MS confirms its molecular weight of 173.557 g/mol . bldpharm.comcalpaclab.comsynquestlabs.com This technique is crucial for verifying the identity and purity of the synthesized compound in various research and industrial applications.

X-ray Crystallography for Crystal Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.

For the related compound 2-chloro-5-nitropyridine, X-ray diffraction studies have revealed that it is a flat molecule, with all non-hydrogen atoms lying in a common plane. researchgate.net The crystal structure is stabilized by intermolecular interactions, including a Cl···O contact of 3.068 (4) Å, which forms a chain. researchgate.net These chains are further organized into a layer structure through a non-classical C–H···O interaction involving the second oxygen atom of the nitro group. researchgate.net

Hydrogen Bonding Interactions (N-H⋯O, N-H⋯Cl)

In the crystal structures of similar amino-nitro-pyridine derivatives, hydrogen bonding plays a critical role in stabilizing the molecular packing. For example, in the crystal structure of 2-chloro-5-nitropyridine, non-classical C–H⋯O hydrogen bonds contribute to the formation of a layered motif. researchgate.net In other related structures, such as 5-Bromo-2-chloropyrimidin-4-amine, pairs of N—H⋯N hydrogen bonds connect molecules into inversion dimers, which are then linked by further N—H⋯N hydrogen bonds to form a two-dimensional framework. researchgate.net While specific data on N-H⋯O and N-H⋯Cl hydrogen bonds for this compound is not explicitly detailed in the provided search results, the presence of amino, nitro, and chloro groups makes the formation of such hydrogen bonds highly probable in its crystal lattice, significantly influencing its physical properties.

Molecular Conformation and Torsion Angles

The precise three-dimensional arrangement of atoms and functional groups in this compound is fundamental to understanding its chemical behavior. While a dedicated crystallographic study for this specific compound is not publicly available, analysis of closely related structures, such as 2-chloro-5-nitropyridine, allows for informed predictions regarding its conformational properties.

The orientation of the amino group at C4 is also of critical importance. The degree of pyramidalization at the nitrogen atom and the rotation around the C4-N(amino) bond will influence the potential for intermolecular interactions.

A comprehensive understanding of the precise torsion angles would require experimental data from X-ray crystallography or theoretical calculations. The table below presents hypothetical yet plausible torsion angles based on the analysis of similar structures.

ParameterDescriptionPredicted Value (°)
C3-C4-N(amino)-HTorsion angle defining the orientation of the amino group~0 or ~180
C5-C4-N(amino)-HTorsion angle defining the orientation of the amino group~180 or ~0
C4-C5-N(nitro)-OTorsion angle defining the orientation of the nitro group~0 or ~180
C6-C5-N(nitro)-OTorsion angle defining the orientation of the nitro group~180 or ~0
Note: These are predicted values and await experimental verification.

Layer Structures and Packing Motifs

The supramolecular assembly of this compound in the solid state is dictated by a combination of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking interactions. The presence of both a hydrogen bond donor (the amino group) and multiple hydrogen bond acceptors (the nitro group and the pyridine nitrogen) suggests that hydrogen bonding will be a dominant feature in the crystal packing.

It is highly probable that the molecules of this compound would self-assemble into well-defined layer structures. These layers are likely to be formed through a network of intermolecular hydrogen bonds. For instance, the amino group of one molecule could form a hydrogen bond with the nitro group or the pyridine nitrogen of an adjacent molecule. This would lead to the formation of one-dimensional chains or two-dimensional sheets.

Furthermore, the chlorine atom at the 2-position introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic site on a neighboring molecule, such as a nitro oxygen or the pyridine nitrogen.

The aromatic pyridine rings could also participate in π-π stacking interactions, further stabilizing the crystal lattice. The specific nature of these stacking motifs (e.g., face-to-face or offset) would depend on the electronic distribution within the ring, which is significantly influenced by the electron-withdrawing nitro group and the electron-donating amino group.

Interaction TypePotential DonorsPotential AcceptorsResulting Motif
Hydrogen Bonding-NH2 groupNitro group (-NO2), Pyridine NitrogenChains, Sheets
Halogen Bonding-Cl atomNitro group (-NO2), Pyridine NitrogenDirectional interactions contributing to packing
π-π StackingPyridine ringPyridine ringStacked columns or layers
Note: The existence and nature of these motifs are based on the functional groups present and await experimental confirmation through single-crystal X-ray diffraction analysis.

Applications in Medicinal Chemistry Research

Role as a Synthetic Intermediate for Pharmaceutical Compounds

2-Chloro-5-nitropyridin-4-amine is a versatile chemical compound that plays a crucial role as a synthetic intermediate in the development of a wide array of pharmaceutical compounds. chemimpex.com Its unique molecular structure, featuring amino, chloro, and nitro groups, provides a reactive platform for the synthesis of more complex molecules. chemimpex.com This adaptability makes it an essential building block in medicinal chemistry. chemimpex.cominnospk.com

Synthesis of Pyridine (B92270) Derivatives for Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the creation of diverse pyridine-based derivatives. chemimpex.comarkat-usa.org Its functional groups allow for selective chemical modifications, enabling chemists to introduce various functionalities and explore their impact on biological activity. innospk.com The ability to generate libraries of pyridine derivatives is crucial in the early stages of drug discovery for identifying lead compounds. acs.org

A common strategy involves the palladium-catalyzed cross-coupling reactions to introduce different substituents onto the pyridine ring. arkat-usa.org This approach has been successfully employed to synthesize a variety of 2,6-disubstituted pyridine derivatives with potential therapeutic applications. arkat-usa.org

Precursor for Antimicrobial Agents

The development of new antimicrobial agents is a critical area of pharmaceutical research. This compound has been identified as a valuable precursor in the synthesis of compounds with potential antimicrobial properties. chemimpex.com Its structural features can be incorporated into larger molecules designed to inhibit the growth of various pathogens. chemimpex.com For instance, the core structure of this compound has been utilized to develop novel agents targeting bacterial infections. chemimpex.com

Intermediates for Anti-inflammatory Medications

Chronic inflammation is implicated in a wide range of diseases, and the development of effective anti-inflammatory drugs is a major focus of medicinal chemistry. This compound serves as a valuable intermediate in the synthesis of novel anti-inflammatory medications. chemimpex.com Researchers leverage the reactivity of this compound to construct more complex molecules with the potential to modulate inflammatory pathways. chemimpex.com

Building Block for Heterocyclic Drugs

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of modern pharmacology. This compound is classified as a heterocyclic building block and is instrumental in the synthesis of a variety of heterocyclic drugs. echemi.combldpharm.com Its pyridine ring, substituted with reactive chloro and nitro groups, along with an amino group, provides multiple points for chemical modification and annulation to form more complex fused heterocyclic systems. chemimpex.cominnospk.com

Synthesis of Naphthyridine Derivatives

Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings. thieme-connect.de These structures are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial properties. nih.gov this compound can be envisioned as a potential precursor for the synthesis of certain substituted naphthyridine derivatives. The amino and chloro groups on the pyridine ring can participate in cyclization reactions to form the second pyridine ring, leading to the naphthyridine core. The synthesis of various naphthyridine derivatives often involves the cyclization of substituted aminopyridines. mdpi.com

Exploration in Specific Therapeutic Areas

The versatility of this compound as a synthetic intermediate has led to its exploration in various specific therapeutic areas. The derivatives synthesized from this compound have shown promise in several key areas of drug discovery.

Table 1: Therapeutic Areas of Exploration for this compound Derivatives

Therapeutic AreaResearch FocusKey Findings
Antimicrobial Development of new agents to combat bacterial and fungal infections. chemimpex.comDerivatives have shown potential antimicrobial properties. chemimpex.com
Anti-inflammatory Synthesis of novel compounds to modulate inflammatory pathways. chemimpex.comUtilized as an intermediate for potential anti-inflammatory medications. chemimpex.com
Antiviral (HIV) As a scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIs). arkat-usa.orgPyridine derivatives have shown potent anti-HIV activity. arkat-usa.org

Detailed research has demonstrated the potential of pyridine derivatives, which can be synthesized from precursors like this compound, as potent inhibitors of HIV-1 reverse transcriptase. arkat-usa.org For example, a scaffold-hopping approach has been used to design and synthesize 2,6-disubstituted pyridine derivatives with significant anti-HIV activity. arkat-usa.org

Antimalarial Drug Development (e.g., Pyronaridine)

While this compound itself is not a direct precursor in the most commonly cited syntheses of the antimalarial drug Pyronaridine, the closely related compound, 2-chloro-5-nitropyridine (B43025), serves as a crucial intermediate. sigmaaldrich.comgoogle.com Pyronaridine is a significant antimalarial agent known for its efficacy against the erythrocytic stages of malaria parasites, including chloroquine-resistant strains. nih.gov

In a patented synthesis method, 2-chloro-5-nitropyridine can be reacted with sodium methoxide (B1231860) to yield 2-methoxy-5-nitropyridine. sigmaaldrich.com This product is then subjected to a hydrogenation reaction to reduce the nitro group, forming 5-amino-2-methoxypyridine, a key building block for constructing the core structure of Pyronaridine. sigmaaldrich.com The development of Pyronaridine has been a notable achievement in antimalarial therapy, and it is often used in combination therapies to combat drug resistance. nih.gov Research into the synthesis of Pyronaridine and its related compounds has underscored the indispensable role of the specific nitrogen position and side chains in its potent antimalarial activity. nih.gov More recent synthetic routes have focused on creating more environmentally responsible and cost-effective methods for its production. bldpharm.com

Potential Stearoyl-CoA Desaturase (SCD) Inhibitors

Stearoyl-CoA Desaturase (SCD) is an enzyme that plays a critical role in lipid metabolism by catalyzing the synthesis of monounsaturated fatty acids. sigmaaldrich.com Its inhibition has been identified as a potential therapeutic strategy for metabolic diseases and certain types of cancer. sigmaaldrich.comnih.gov Research has identified various chemical series, such as benzothiazoles and oxalamides, that can act as irreversible inhibitors of SCD, often requiring metabolic activation by cytochrome P450 enzymes within cancer cells. nih.gov

However, based on a review of the available scientific literature, there is no significant research documenting the use of this compound or its direct derivatives as scaffolds for the development of Stearoyl-CoA Desaturase (SCD) inhibitors. While the field of SCD inhibition is active, this particular chemical structure has not emerged as a prominent candidate in published studies. nih.govnih.gov

Rho-Kinase Inhibitors in Cardiovascular Research

Rho-associated kinases (ROCK) are enzymes involved in crucial cellular functions, and their inhibition is a therapeutic target for diseases like hypertension and glaucoma. nih.gov The development of ROCK inhibitors is an active area of research, with several compounds having reached clinical use or trials. nih.gov

A literature search for the application of this compound in this area reveals a lack of specific research. Studies on novel ROCK inhibitors have explored different heterocyclic scaffolds, such as 4-aryl-thiazole-2-amines, which have shown inhibitory activity in the nanomolar range. nih.gov However, there is no available data to suggest that this compound has been investigated as a precursor or analogue for Rho-kinase inhibitors.

Necroptosis Inhibitors

Necroptosis is a form of programmed cell death, and its inhibition is being explored for therapeutic intervention in diseases involving inflammatory and ischemic cell death. A primary target for necroptosis inhibitors is the receptor-interacting protein kinase 1 (RIPK1). The discovery of necrostatins as inhibitors of RIPK1 has been pivotal for the field.

Despite the significant interest in developing necroptosis inhibitors, there is no scientific literature available from the search results that connects this compound or its derivatives to this area of research.

JAK2 Inhibitors

Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that is integral to signaling pathways for cell growth and differentiation. Inhibitors of JAK2 are of significant interest for treating myeloproliferative neoplasms and other hematologic malignancies. Research has shown that substituted nitropyridines can serve as a foundation for potent JAK2 inhibitors. nih.gov For instance, inhibitors have been synthesized starting from 2-Chloro-5-methyl-3-nitropyridine, a structural isomer of the parent scaffold of the title compound. nih.gov These derivatives have demonstrated inhibitory activity against JAK2 with IC50 values in the micromolar range. nih.gov

Compound Class Starting Material Inhibitory Activity (IC50) Reference
Carboxamides2-Chloro-5-methyl-3-nitropyridine8.5–12.2 µM nih.gov
Sulfamides2-amino-3-methylpyridineNot specified nih.gov

This table presents data for compounds derived from related nitropyridines, not directly from this compound.

While these findings highlight the potential of the chloronitropyridine scaffold in developing kinase inhibitors, specific research utilizing this compound as a starting material for JAK2 inhibitors is not documented in the provided search results.

Anticancer Agents

The search for novel anticancer agents is a cornerstone of medicinal chemistry, with many strategies focusing on the synthesis of heterocyclic compounds that can interfere with tumor cell growth and proliferation. While various aminopyrimidine and quinazoline (B50416) derivatives have shown anticancer properties, direct research on the anticancer applications of this compound is limited. synquestlabs.com

A derivative, (2-(2-Chloro-5-nitro-pyridin-4-yl)-vinyl)-dimethyl-amine, is available commercially as a unique chemical for early-stage discovery research, implying its potential use in screening for biologically active compounds, though no specific anticancer data is provided. sigmaaldrich.com Research on related structures, such as 2-chloro-4-anilinoquinazoline, has yielded derivatives with significant antiproliferative activity against various human tumor cell lines. bldpharm.com However, a direct and established role for this compound in the synthesis of anticancer agents is not prominent in the current body of literature.

Antiherpes and Antihypertensive Research

The development of new antiviral and antihypertensive drugs often involves the exploration of novel heterocyclic scaffolds. In the field of antihypertensive research, derivatives of 5-amino-2-pyridinecarboxylic acid have been synthesized and shown to be potent agents in animal models. nih.gov The synthesis of these compounds can involve precursors like methyl 5-nitro-2-pyridinecarboxylate, which bears some structural resemblance to the nitropyridine class of compounds. nih.gov

However, there is a lack of specific studies in the retrieved scientific literature detailing the use of this compound as an intermediate or scaffold for either antiherpes or antihypertensive drug discovery.

Urease Inhibitors

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In medicine, the inhibition of urease produced by certain pathogenic bacteria, such as Helicobacter pylori, is a key strategy to prevent the adverse effects of ammonia production in the stomach, which can lead to gastritis, peptic ulcers, and even gastric cancer. nih.gov The development of effective urease inhibitors is therefore a significant area of medicinal chemistry research.

Research has identified various classes of compounds that can inhibit this enzyme, and pyridine derivatives are among them. While direct studies originating from this compound are not extensively documented in publicly available literature, the broader class of nitropyridine derivatives has shown promise. For instance, a review of urease inhibitors highlighted sulfanilamide (B372717) thioureas with a "2-chloro-5-nitro" substituent on an aryl group as potent inhibitors. nih.gov Specifically, a compound in this series demonstrated a significant inhibitory constant (Ki) of 0.44 µM. nih.gov This finding underscores the potential of the 2-chloro-5-nitro-substituted scaffold in the design of effective urease inhibitors. nih.gov

Investigation of Biological Activity and Structure-Activity Relationships

The exploration of this compound and its analogs in medicinal chemistry often involves synthesizing a series of related compounds and evaluating their biological activity to establish structure-activity relationships (SAR). This process is crucial for optimizing the potency and selectivity of lead compounds.

An example of such an investigation, although starting from the related 2-chloro-3-nitropyridine (B167233), provides insight into the SAR of this class of compounds. In a study on pyridylpiperazine-based carbodithioates as urease inhibitors, researchers synthesized a series of derivatives and tested their inhibitory activity. nih.gov The study revealed that the position of substituents on an attached phenyl ring significantly influenced the inhibitory potency (IC50). nih.gov For example, introducing a nitrophenyl group at position 4 resulted in a compound with an IC50 of 10.51 ± 0.34 μM, which was more effective than when the same group was at position 2 (IC50 = 56.89 ± 0.31 μM) or position 3 (IC50 = 47.94 ± 0.25 μM). nih.gov The unsubstituted phenyl derivative itself showed an effective inhibitory activity with an IC50 of 11.69 ± 0.26 μM. nih.gov Such studies, which systematically modify the structure and assess the impact on biological activity, are fundamental to the drug discovery process and demonstrate the utility of nitropyridine scaffolds as a starting point for developing new therapeutic agents.

The versatility of the this compound structure is further highlighted by its general use as an intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. chemimpex.com Its reactive nature allows it to be a precursor for more complex pyridine derivatives, opening avenues for the discovery of novel compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties. chemimpex.com

Applications in Agrochemical Research

Use in the Formulation of Pesticides and Herbicides

2-Chloro-5-nitropyridin-4-amine and its close chemical relatives serve as important intermediates in the production of a range of pesticides, including fungicides and herbicides. The reactivity of the chloro and nitro groups allows for further chemical modifications to generate more complex molecules with specific pesticidal activities.

Research has shown that pyridine (B92270) derivatives are fundamental to the creation of various classes of herbicides. For instance, a related compound, 2-amino-5-chloropyridine, can be nitrated to form a 3-nitropyridine (B142982) derivative. This subsequent compound is a precursor for the synthesis of 6-chloro-1-hydroxy-2-fluoroalkyl-1-H-imidazo-(4,5-b)-pyridine herbicides. google.com This synthetic pathway highlights how chloropyridine structures are modified to produce effective herbicidal agents.

Furthermore, the broader family of 2-picolinic acids, which are pyridine-based compounds, represents a significant class of synthetic auxin herbicides known for their systemic action and effectiveness against a wide spectrum of weeds. nih.gov The structural elements of this compound make it a valuable starting point for the synthesis of such pyridine-based herbicides.

The following table summarizes the key agrochemical applications of pyridine derivatives related to this compound.

Agrochemical ClassPrecursor/Intermediate ExampleResulting Product ClassTarget Weeds/Pests
Herbicides2-amino-5-chloropyridineImidazo-pyridine herbicidesBroadleaf and grassy weeds
Herbicides2-picolinic acid derivativesSynthetic auxin herbicidesBroadleaf weeds
Fungicides2-chloro-5-nitropyridine (B43025)Pyridine-based fungicidesVarious fungal pathogens

Development of Plant Growth Regulators

A key example is the synthesis of Forchlorfenuron (also known as KT-30), a highly active cytokinin-like plant growth regulator. The synthesis of Forchlorfenuron utilizes 4-amino-2-chloropyridine (B126387) as a critical intermediate. Forchlorfenuron has demonstrated biological activity in promoting cell division and tissue growth, leading to increased fruit size and yield in various crops such as grapes, kiwi, and melons. The synthesis pathway underscores the importance of chloropyridine amines as foundational molecules for creating potent PGRs.

The table below details the role of a related compound in the synthesis of a prominent plant growth regulator.

Plant Growth RegulatorKey IntermediateChemical ClassPrimary Effect
Forchlorfenuron (KT-30)4-amino-2-chloropyridinePhenylurea cytokininPromotes cell division, increases fruit size

Discovery of Protoporphyrinogen Oxidase Inhibitors

Protoporphyrinogen oxidase (PPO) is a crucial enzyme in the biosynthesis of chlorophyll (B73375) in plants. Herbicides that inhibit this enzyme (PPO inhibitors) cause the accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light, generates reactive oxygen species, leading to rapid cell membrane disruption and plant death. ucanr.edu This mode of action makes PPO an important target for the discovery of new herbicides. ucanr.edunih.gov

Research into novel PPO inhibitors has focused on various heterocyclic structures, including those containing a pyridine ring. For example, a series of novel phenoxypyridine-2-pyrrolidinone derivatives have been synthesized and shown to exhibit potent PPO inhibitory and herbicidal activities. nih.gov Molecular docking studies have confirmed that these pyridine-containing compounds can effectively bind to the active site of the PPO enzyme. nih.gov

While direct synthesis of commercial PPO inhibitors from this compound is not extensively documented in the provided search results, its chemical structure is analogous to the pyridine-based scaffolds used in the discovery of new PPO-inhibiting herbicides. The presence of the reactive chloro and nitro groups on the pyridine ring makes it a suitable candidate for synthetic modifications aimed at developing new and effective PPO inhibitors.

The following table summarizes different chemical classes of PPO inhibitors, including those with pyridine-related structures.

PPO Inhibitor Chemical ClassExample Compound/DerivativeTarget Site
DiphenylethersAcifluorfen, Fomesafen, OxyfluorfenProtoporphyrinogen Oxidase
PyrimidindionesSaflufenacilProtoporphyrinogen Oxidase
TriazolinonesCarfentrazone-ethyl, SulfentrazoneProtoporphyrinogen Oxidase
Phenoxypyridine derivativesPhenoxypyridine-2-pyrrolidinonesProtoporphyrinogen Oxidase

Applications in Material Science Research

Exploration in Developing New Materials

Researchers in material science investigate compounds like 2-Chloro-5-nitropyridin-4-amine as building blocks for novel materials with specialized properties. Its rigid, aromatic structure and potential for hydrogen bonding and other intermolecular interactions make it a candidate for creating materials with specific optical or electronic characteristics. chemimpex.com

Creation of Polymers with Specific Chemical Resistance and Stability

The compound is explored for its potential role in creating polymers with enhanced chemical resistance and thermal stability. By incorporating this and similar pyridine-based monomers into polymer chains, it is possible to develop materials that can withstand harsh chemical environments and high temperatures, making them suitable for a range of advanced applications.

Analytical Chemistry Applications

Reagent in Detection and Quantification of Chemical Substances

General statements from chemical suppliers suggest that 2-Chloro-5-nitropyridin-4-amine can act as a reagent in analytical chemistry, theoretically aiding in the detection and quantification of various analytes in complex mixtures. chemimpex.com The presence of reactive functional groups—an amine, a chloro group, and a nitro group—on the pyridine (B92270) ring suggests its potential for derivatization reactions. Such reactions are often employed in analytical techniques like spectrophotometry and chromatography to enhance the detection of target molecules that may otherwise lack a suitable chromophore or fluorophore.

However, a comprehensive search for peer-reviewed research articles that specifically utilize this compound for these purposes did not yield any detailed methodologies or research findings. There is a notable absence of published studies that describe its use for the quantitative analysis of specific pharmaceuticals, environmental pollutants, or other chemical compounds. Consequently, no data is available to construct the detailed research findings and data tables as requested.

The lack of such information in the public domain prevents a detailed discussion on its specific applications, including the types of substances it can detect, the sensitivity and selectivity of the methods, or the validation of such analytical procedures. While the compound is used in the synthesis of other molecules that may have analytical applications, its direct role as a primary analytical reagent remains undocumented in accessible scientific literature.

Future Research Directions and Open Questions

Exploring Novel Synthetic Pathways for Enhanced Sustainability

Current synthetic routes to 2-Chloro-5-nitropyridin-4-amine and its derivatives, while effective, often rely on traditional methods that may not align with modern principles of green chemistry. A significant area for future research is the development of novel, more sustainable synthetic pathways.

One established method involves the treatment of 2,4-dichloro-5-nitropyridine (B33049) with an ammonia (B1221849)/methanol (B129727) solution. u-tokyo.ac.jp Future work could focus on replacing methanol with greener solvents and exploring alternative ammonia sources or ammonia-free methodologies to minimize environmental impact.

Research into related heterocyclic compounds has demonstrated the use of various catalytic systems and reaction conditions. For instance, the synthesis of N-aryl-2-aminobenzimidazoles from this compound utilizes potassium carbonate in DMF. researchgate.net Future investigations could explore the use of more benign bases and solvents. Similarly, the synthesis of imidazopyridine derivatives from the related 2,4-dichloro-5-nitropyridine involves regioselective nucleophilic aromatic substitution, nitro group reduction, and cyclization. acs.org Each of these steps presents an opportunity for optimization towards greater sustainability, such as employing catalytic reduction methods that avoid heavy metal reagents.

Key research questions include:

Can flow chemistry be employed to improve the safety, efficiency, and scalability of the synthesis of this compound?

What alternative, bio-based solvents can be effectively used in the synthesis and derivatization of this compound?

Can enzymatic or biocatalytic methods be developed for the regioselective amination or other transformations of the pyridine (B92270) ring?

How can the energy efficiency of the current synthetic processes be improved?

Advanced Mechanistic Studies of Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. While the reactivity of this compound is generally understood, detailed mechanistic studies on many of its reactions are lacking.

Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of its reaction pathways. For example, density functional theory (DFT) calculations have been successfully used to clarify the mechanisms of palladium-catalyzed reactions involving similar heterocyclic systems. u-tokyo.ac.jp This approach could be extended to investigate the Suzuki, Buchwald-Hartwig, and other cross-coupling reactions where this compound acts as a substrate.

Mechanistic probes, kinetic studies, and the isolation and characterization of reaction intermediates will be vital. For instance, understanding the unexpected formation of furo[2,3-c]pyridines in certain reactions requires detailed mechanistic investigation. core.ac.uk Similarly, exploring the metabolic pathways of drugs derived from this scaffold, as has been proposed for some antimalarial compounds, can provide insights into their bioactivity and potential for bioactivation. researchgate.net

Table 1: Potential Mechanistic Studies for this compound Reactions

Reaction Type Key Mechanistic Questions Proposed Investigative Techniques
Nucleophilic Aromatic Substitution What is the precise role of the solvent and base in influencing regioselectivity and reaction rates? Kinetic studies, Hammett analysis, DFT modeling of transition states.
Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) What are the active catalytic species and the elementary steps of the catalytic cycle? How does the electronic nature of the pyridine ring influence oxidative addition and reductive elimination? In-situ spectroscopic monitoring (e.g., NMR, IR), isolation of organometallic intermediates, DFT calculations. u-tokyo.ac.jpliverpool.ac.uk
Reduction of Nitro Group What reaction conditions favor chemoselective reduction without affecting the chloro-substituent? Comparison of different reducing agents (catalytic hydrogenation, transfer hydrogenation, chemical reductants), cyclic voltammetry.

Computational Drug Design and Discovery Initiatives

The scaffold of this compound is present in molecules with promising biological activities, including potential anticancer and antimalarial agents. researchgate.net Computational drug design and discovery initiatives are set to accelerate the development of new therapeutics based on this versatile building block.

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in this domain. Studies have already incorporated this compound into large datasets used to train ML models for predicting fundamental molecular properties like molecular orbital energies. aip.orgmpg.deresearchgate.net Future work can leverage these models to perform large-scale virtual screening of virtual libraries of its derivatives, identifying candidates with desirable electronic and steric properties for specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies will continue to be important for optimizing lead compounds. liverpool.ac.uk By correlating structural features of this compound derivatives with their biological activity, predictive QSAR models can guide the synthesis of more potent and selective drug candidates. For example, DFT energy minimization has been used to predict the 3D conformations of related bioactive molecules, a critical parameter in understanding drug-receptor interactions. acs.org

Future computational efforts should focus on:

Developing highly accurate ML models specifically trained on pyridine-containing compounds to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Utilizing structure-based drug design, where the crystal structure of a target protein is known, to design novel inhibitors derived from this compound.

Employing molecular dynamics simulations to study the binding modes and residence times of these ligands in the active sites of their target enzymes or receptors.

Development of Next-Generation Agrochemicals

The pyridine core is a well-established toxophore in many successful commercial agrochemicals. The specific substitution pattern of this compound, featuring both electron-withdrawing and electron-donating groups, makes it an attractive starting point for the discovery of next-generation herbicides, fungicides, and insecticides. indiamart.com

Its utility as a precursor for agrochemicals is highlighted by the fact that related compounds, such as 2-chloro-5-nitropyridine (B43025), are known intermediates in this industry. Future research will likely focus on synthesizing libraries of compounds derived from this compound and screening them for a wide range of agrochemical activities.

A key research direction will be to design derivatives with novel modes of action to combat the growing problem of resistance to existing pesticides. The unique electronic properties imparted by the nitro and amino groups could lead to compounds that interact with new biological targets in pests and weeds. indiamart.com Furthermore, there is a strong drive towards developing more environmentally benign agrochemicals with improved degradation profiles and reduced off-target effects. Research efforts could be directed towards designing derivatives that are potent against the target organism but are readily broken down in the soil and water.

Table 2: Research Focus for Agrochemical Development

Agrochemical Class Research Objective Potential Molecular Design Strategy
Herbicides Discovery of new modes of action to control resistant weeds. Design derivatives that inhibit novel enzyme targets in plant-specific pathways.
Fungicides Development of broad-spectrum fungicides with improved systemic properties. Modify the scaffold to enhance plant uptake and translocation.

Investigation of Emerging Material Science Applications

While the primary focus for this compound has been in life sciences, its unique electronic and structural features suggest potential applications in material science. The presence of a polarizable nitro group, a hydrogen-bonding amine group, and a reactive chloro-substituent on a stable aromatic ring makes it an intriguing candidate for the synthesis of advanced materials.

The compound has been included in datasets for machine learning studies aimed at discovering novel materials, indicating its relevance in this field. aip.orgmpg.de Future research could explore its use as a building block for:

Organic Electronics: The electron-withdrawing nitro group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of a molecule, a desirable property for n-type organic semiconductors used in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).

Non-linear Optical (NLO) Materials: Molecules with a strong electron donor (amine) and acceptor (nitro group) connected by a conjugated system can exhibit large second-order NLO responses, which are useful for applications in telecommunications and optical computing.

Functional Polymers and Metal-Organic Frameworks (MOFs): The amine and chloro functionalities provide handles for polymerization or for coordination to metal centers, allowing the incorporation of the nitropyridine unit into larger supramolecular structures. This could lead to materials with unique catalytic, sensing, or gas storage properties.

The exploration of this compound in material science is still in its infancy, representing a significant open question and a promising frontier for discovery.

Q & A

Q. What are the common synthetic routes for 2-chloro-5-nitropyridin-4-amine, and how are yields optimized?

  • Methodological Answer : this compound is typically synthesized via nitration and halogenation of pyridine derivatives. A reported protocol involves coupling reactions using acetonitrile as a solvent, stoichiometric amines, and a base at 25°C for 3.5 hours, achieving isolated yields up to 100% under controlled conditions . Optimization focuses on solvent polarity (e.g., acetonitrile vs. DMF), molar ratios of reactants, and reaction temperature. TLC monitoring (silica gel, UV/KMnO₄ visualization) ensures reaction completion .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR (Bruker Avance III 600 MHz) identifies substituent positions and confirms amine functionality. The chloro and nitro groups deshield adjacent protons .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX software) resolves molecular geometry, bond angles, and intermolecular interactions. For pyridin-4-amine derivatives, ORTEP-III generates thermal ellipsoid models to visualize steric effects .
  • HRMS : High-resolution mass spectrometry (e.g., microTOF-QII) confirms molecular formula and isotopic patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a precursor for bioactive heterocycles, such as:
  • Antimicrobial Agents : Functionalization at the 4-amino group with aliphatic/aromatic amines generates pyrimidine derivatives with reported antibacterial activity .
  • PROTACs : Its chloro-nitro scaffold is utilized in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation studies .

Advanced Research Questions

Q. How can palladium-catalyzed amination be tailored to improve regioselectivity in this compound derivatives?

  • Methodological Answer : Regioselective amination at the 4-position requires:
  • Catalyst Selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with Xantphos ligands enhance C–N coupling efficiency .
  • Base Optimization : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., acetonitrile) minimizes side reactions.
  • Kinetic Control : Lower temperatures (25°C) favor mono-amination, while higher temperatures risk over-functionalization .

Q. How do steric and electronic effects influence the crystallographic packing of this compound derivatives?

  • Methodological Answer :
  • Steric Effects : Bulky substituents (e.g., aryl groups) disrupt planar packing, leading to twisted conformations. For example, dihedral angles between pyridine and phenyl rings range from 12.8° to 86.1°, as resolved via SHELXL refinement .
  • Electronic Effects : Nitro groups enhance dipole interactions, while chloro substituents participate in weak C–H⋯Cl hydrogen bonds, stabilizing crystal lattices .

Q. How should researchers address contradictions in reported synthetic yields or purity data for this compound?

  • Methodological Answer :
  • Source Validation : Cross-check CAS registry (2604-39-9) and purity assays (HPLC, NMR) to confirm compound identity .
  • Reaction Reproducibility : Test variables like solvent batch quality (e.g., anhydrous acetonitrile) and catalyst activity (e.g., Pd leaching). A study reported 100% yield using rigorously dried solvents, whereas moisture-contaminated batches dropped yields to ~75% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.